Dimethyl cyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a dimethyl ester derivative of cyclohexane-1,3-dicarboxylic acid. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized through the esterification of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: It can be reduced to form cyclohexane-1,3-dimethanol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl cyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of cyclohexane-1,3-dicarboxylic acid and methanol. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: Another dimethyl ester derivative of cyclohexane with similar chemical properties.
Dimethyl terephthalate: A dimethyl ester of terephthalic acid, commonly used in the production of polyethylene terephthalate (PET).
Uniqueness
Dimethyl cyclohexane-1,3-dicarboxylate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it can undergo. Its position of ester groups on the cyclohexane ring differentiates it from other similar compounds and determines its specific applications in various fields.
Properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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